2,2-Dimethoxy-1,6,2-diazasilocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

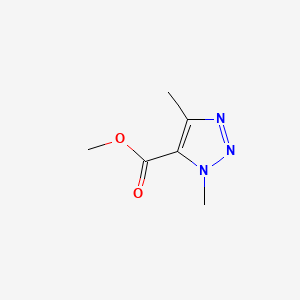

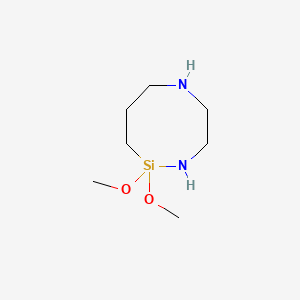

2,2-Dimethoxy-1,6,2-diazasilocane, also known as DMDD, is a synthetic chemical compound with the molecular formula C7H18N2O2Si . It has an average mass of 190.316 Da and a monoisotopic mass of 190.113754 Da .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethoxy-1,6,2-diazasilocane consists of a silicon atom bonded to two nitrogen atoms and two oxygen atoms, forming a cyclic structure . The molecule also contains two methoxy groups attached to the silicon atom .Physical And Chemical Properties Analysis

2,2-Dimethoxy-1,6,2-diazasilocane has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 80.4±30.1 °C . The index of refraction is 1.460, and the molar refractivity is 52.0±0.4 cm3 .Scientific Research Applications

Diastereoselective Synthesis

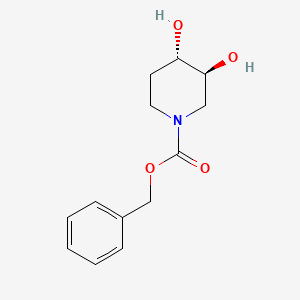

2,2-Dimethoxy-1,6,2-diazasilocane is used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Chiral Tetrahydroisoquinoline Derivatives

The compound is used in the synthesis of chiral tetrahydroisoquinoline derivatives . These derivatives have been published in the past two decades and are important in the field of medicinal chemistry .

Photopolymerization of Methacrylate Monomers

2,2-Dimethoxy-1,6,2-diazasilocane is an efficient photoinitiator for the photopolymerization of methacrylate monomers in thick sections . It is used because it allows for a fast reaction and high conversions with concentrations as low as 0.25 wt % .

Dental Composites

Due to its colorless nature and efficiency as a photoinitiator, 2,2-Dimethoxy-1,6,2-diazasilocane is used in the formulation of dental resins . It is particularly attractive for cosmetic restoration where the yellow color of other photoinitiators can be a significant factor .

Synthesis of Biologically Active Derivatives

1,2,3,4-Tetrahydroisoquinoline carboxylic acids, synthesized using 2,2-Dimethoxy-1,6,2-diazasilocane, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . They are used in drug development for a range of treatments, including anti-inflammatory, anti-viral, anti-fungal, anti-cancer compounds, and Parkinson’s disease treatment .

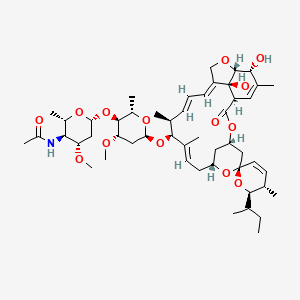

6. Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, synthesized using 2,2-Dimethoxy-1,6,2-diazasilocane, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Safety and Hazards

properties

IUPAC Name |

2,2-dimethoxy-1,6,2-diazasilocane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBYPNQQNFBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCNCCN1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698148 |

Source

|

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182008-07-7 |

Source

|

| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)](/img/no-structure.png)

![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)